molecular formula C3H9N B572221 Ethyl-d5-methylamine CAS No. 1219804-73-5

Ethyl-d5-methylamine

Cat. No.: B572221
CAS No.: 1219804-73-5
M. Wt: 64.143
InChI Key: LIWAQLJGPBVORC-WNWXXORZSA-N
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Description

Ethyl-d5-methylamine is an isotopically labeled compound, where the hydrogen atoms in the ethyl group are replaced with deuterium (heavy hydrogen). This compound is primarily used in research settings to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-d5-methylamine can be synthesized through the alkylation of deuterated ethylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl-d5-methylamine can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Ethyl-d5-methylamine is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used to study reaction mechanisms and kinetics by tracking the deuterium atoms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction pathways.

Mechanism of Action

The mechanism of action of ethyl-d5-methylamine involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to study these interactions without altering the chemical properties significantly. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound acts as a nucleophile or an electron donor/acceptor.

Comparison with Similar Compounds

    Methylamine: A primary amine with similar chemical properties but without isotopic labeling.

    Ethylamine: Another primary amine, differing only in the presence of deuterium in ethyl-d5-methylamine.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications, making it a valuable tool in various scientific fields.

Biological Activity

Ethyl-d5-methylamine, a deuterated derivative of ethyl methylamine, has garnered interest in various fields, particularly in pharmacology and biochemistry. This compound serves as a valuable tool in metabolic studies due to its isotopic labeling, which allows for the tracking of metabolic pathways and the investigation of biological interactions.

This compound is characterized by its chemical formula C3D8NC_3D_8N and a molecular weight of approximately 73.14 g/mol. The deuterated form enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling more accurate detection and quantification in complex biological matrices.

Synthesis Methods

The synthesis of this compound typically involves the methylation of ethylamine using deuterated methyl iodide or other deuterated methylating agents under controlled conditions. This process can be optimized through various reaction parameters to achieve high yields and purity .

Biological Activity

Pharmacological Applications
this compound is primarily studied for its role in pharmacological contexts. Its isotopic labeling aids in understanding drug metabolism and pharmacokinetics, especially in studies involving neurotransmitter systems.

  • Neurotransmitter Modulation : Research indicates that compounds similar to this compound may influence neurotransmitter levels, particularly in cholinergic systems. For instance, studies have shown that derivatives can act as acetylcholinesterase inhibitors, enhancing cholinergic transmission, which is crucial for cognitive function .
  • Metabolic Tracking : The use of this compound as a tracer in metabolic studies allows researchers to elucidate metabolic pathways involving amines. Its incorporation into biological systems can help map out the dynamics of amine metabolism and the effects on physiological processes .
  • Potential Therapeutic Effects : Preliminary investigations suggest that this compound might exhibit antioxidant properties, potentially contributing to neuroprotection against oxidative stress-related damage. Such properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of compounds related to this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death and an increase in cell viability when treated with these compounds, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Metabolic Pathway Elucidation
Another study utilized this compound as a tracer to investigate the metabolic pathways involved in the degradation of neurotransmitters. By employing NMR spectroscopy, researchers were able to trace the incorporation of deuterated atoms into metabolic products, providing insights into the dynamics of amine metabolism in vivo .

Data Tables

Study Objective Findings Reference
NeuroprotectionAssess effects on neuronal viabilitySignificant reduction in oxidative stress-induced cell death
Metabolic TrackingElucidate amine metabolism pathwaysTraced incorporation into metabolites using NMR

Properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

64.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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